

Physical properties of 4-(Methoxycarbonyl)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)benzoate

Cat. No.: B8499459

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 4-(Methoxycarbonyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)benzyl bromide, also known by its IUPAC name methyl **4-(bromomethyl)benzoate**, is a significant organic compound with the CAS number 2417-72-3. [1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the production of tyrosine kinase inhibitors like Imatinib and Imatinib mesylate, which are used in cancer therapy.[1] This compound is an ester derivative of a bromoalkylated benzoic acid.[3] Its utility also extends to the preparation of potential anti-HIV agents and as a catalyst in certain organic rearrangements.[3] Given its importance, a thorough understanding of its physical properties is essential for its effective handling, application in synthesis, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of 4-(Methoxycarbonyl)benzyl bromide, detailed experimental protocols for their determination, and visual aids to better illustrate its structure and relevant experimental workflows.

Chemical Structure

The molecular structure of 4-(Methoxycarbonyl)benzyl bromide consists of a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) and a bromomethyl group (-CH₂Br) at the para (1,4) positions.

2D Structure of 4-(Methoxycarbonyl)benzyl bromide

Physical Properties

The physical characteristics of 4-(Methoxycarbonyl)benzyl bromide are summarized in the table below. These properties are critical for its storage, handling, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1][2][4][5]
Molecular Weight	229.07 g/mol	[1][2][4][5]
Appearance	White to off-white/yellow crystalline powder, crystals, and/or chunks	[1][3][6][7]
Melting Point	52-59 °C	[6][8][9]
Boiling Point	130-135 °C at 2 mmHg	[1][3]
Density	~1.47 g/cm ³	[1][3]
Solubility	Lowly soluble in water; Soluble in chloroform, methanol, and ether.	
Refractive Index	~1.559	[1]

Note: The compound is described as a lachrymator, meaning it can cause tearing, and requires careful handling in a well-ventilated area.[1][3]

Experimental Protocols

Accurate determination of physical properties is fundamental for verifying the identity and purity of a chemical substance. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[10] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and

broaden the melting range.[10]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., DigiMelt or Mel-Temp)[10][11][12]
- Capillary tubes (sealed at one end)[10][11][12]
- Mortar and pestle (optional, for grinding)[12]
- Spatula

Procedure:

- Sample Preparation: Ensure the 4-(Methoxycarbonyl)benzyl bromide sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[12]
- Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[10] Invert the tube and tap it gently on a hard surface to compact the sample into the sealed bottom. The packed sample height should be approximately 2-3 mm.[12]
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[11][12]
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get a preliminary range.[11]
- Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected or preliminary melting point. Then, adjust the heating rate to a slow ramp of 1-2°C per minute.[10][11]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the

entire sample has completely melted (T2). The melting point is reported as the range T1-T2. [10]

- Cooling: Allow the apparatus to cool before performing subsequent measurements.

Workflow for Melting Point Determination

Solubility Determination

Understanding a compound's solubility is key to its application in reactions, extractions, and purifications. The general principle "like dissolves like" is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. [13]

Objective: To qualitatively assess the solubility of 4-(Methoxycarbonyl)benzyl bromide in various solvents.

Apparatus:

- Small test tubes
- Graduated cylinder or pipette
- Spatula
- Vortex mixer or stirring rod
- Solvents (e.g., water, methanol, chloroform, ether)

Procedure:

- **Sample Preparation:** Place a small, measured amount of 4-(Methoxycarbonyl)benzyl bromide (e.g., 25 mg) into a clean, dry test tube.[14]
- **Solvent Addition:** Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[14]
- **Mixing:** After each addition, vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[14][15]

- Observation: Observe the mixture against a light source.
 - Soluble: The solid dissolves completely, forming a clear, homogeneous solution.[15]
 - Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.[15]
 - Insoluble: The solid does not appear to dissolve at all.[15]
- Recording: Record the observations for each solvent tested. For quantitative analysis, one could determine the mass of solute that dissolves in a specific volume of solvent to saturation.[16][17]

Conclusion

The physical properties of 4-(Methoxycarbonyl)benzyl bromide, particularly its crystalline nature, defined melting point, and solubility profile, are fundamental to its role as a high-value intermediate in the pharmaceutical industry. The experimental protocols outlined provide a standardized approach for researchers and drug development professionals to verify the quality and purity of this compound, ensuring consistency and reliability in complex synthetic pathways. Careful adherence to these methodologies and safety precautions is paramount for successful and safe laboratory operations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(bromomethyl)benzoate | 2417-72-3 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-(Bromomethyl)benzoic Acid Methyl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. Methyl 4-(bromomethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Methyl 4-(bromomethyl)benzoate CAS#: 2417-72-3 [m.chemicalbook.com]
- 8. wwmponline.com [wwmponline.com]
- 9. Methyl 4-(bromomethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. chem.ws [chem.ws]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. saltise.ca [saltise.ca]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- To cite this document: BenchChem. [Physical properties of 4-(Methoxycarbonyl)benzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8499459#physical-properties-of-4-methoxycarbonyl-benzyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com